molecular formula C13H18ClNO2 B2400742 Methyl (2R)-2-amino-3-(3-prop-2-enylphenyl)propanoate;hydrochloride CAS No. 2550997-79-8

Methyl (2R)-2-amino-3-(3-prop-2-enylphenyl)propanoate;hydrochloride

Cat. No.: B2400742
CAS No.: 2550997-79-8
M. Wt: 255.74
InChI Key: FJUFTSXLPPNDCN-UTONKHPSSA-N
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Description

Methyl (2R)-2-amino-3-(3-prop-2-enylphenyl)propanoate;hydrochloride is a useful research compound. Its molecular formula is C13H18ClNO2 and its molecular weight is 255.74. The purity is usually 95%.
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Scientific Research Applications

Stereoselective Synthesis

Methyl (S)-3-amino-3-(3-pyridyl)propanoate, a key starting material in the synthesis of RWJ-53308, an orally active antagonist of the platelet fibrinogen receptor, is closely related to the compound . An efficient stereoselective synthesis process for this compound involves the hydrogenation of enantiomeric enamine with Pd(OH)2C and removal of the chiral auxiliary under mild conditions (Zhong et al., 1999).

Optical Resolution and Crystallization

Research has been conducted on optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid via optical resolutions by replacing and preferential crystallization. This includes examining the racemic structure of hydrochloride and preferentially crystallizing enantiomers (Shiraiwa et al., 2006).

Polymorphism in Pharmaceutical Compounds

Studies on polymorphic forms of closely related compounds, such as ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, use spectroscopic and diffractometric techniques. These studies help understand the challenges in analytical and physical characterization of such compounds (Vogt et al., 2013).

Chemo-Enzymatic Synthesis and Drug Precursors

The synthesis of methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, a precursor for cardiovascular drug diltiazem, through chemo-enzymatic reactions demonstrates another application. The synthesis involves the asymmetric reduction of keto ester by carbonyl reductase (Chen et al., 2021).

Biodegradable Polymer Synthesis

Research into the fabrication of biodegradable poly(ester-amide)s based on tyrosine natural amino acid involves compounds with a similar structure. These polymers, characterized by various spectroscopic methods, show potential for biodegradability in environmental applications (Abdolmaleki et al., 2011).

Asymmetric Biocatalysis in Drug Research

S-3-amino-3-phenylpropionic acid, an important pharmaceutical intermediate, is synthesized using asymmetric biocatalysis with Methylobacterium. This process demonstrates the relevance of similar compounds in drug development (Li et al., 2013).

Properties

IUPAC Name

methyl (2R)-2-amino-3-(3-prop-2-enylphenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-3-5-10-6-4-7-11(8-10)9-12(14)13(15)16-2;/h3-4,6-8,12H,1,5,9,14H2,2H3;1H/t12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJUFTSXLPPNDCN-UTONKHPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC(=C1)CC=C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CC=CC(=C1)CC=C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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